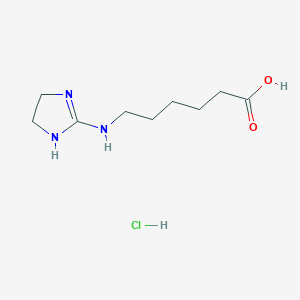![molecular formula C7H8ClN3O3 B1389531 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol CAS No. 1160474-59-8](/img/structure/B1389531.png)
2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol
Overview
Description
Preparation Methods
The synthesis of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol typically involves the reaction of 3-chloro-5-nitro-2-pyridinamine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours until the reaction is complete. The product is then purified using standard techniques, such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol undergoes various chemical reactions, including:
Scientific Research Applications
2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The chloro group can participate in substitution reactions, modifying the compound’s activity and specificity .
Comparison with Similar Compounds
2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol can be compared with other similar compounds, such as:
2-Amino-5-chloro-3-nitropyridine: This compound has similar structural features but lacks the ethanol moiety, which affects its solubility and reactivity.
3-Chloro-2-nitropyridine: This compound has a similar pyridine ring with a nitro and chloro substituent but lacks the amino and ethanol groups, leading to different chemical and biological properties.
2-Chloro-5-nitropyridine-3-carbonitrile: This compound has a cyano group instead of the amino and ethanol groups, which significantly alters its reactivity and applications.
Properties
IUPAC Name |
2-[(3-chloro-5-nitropyridin-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O3/c8-6-3-5(11(13)14)4-10-7(6)9-1-2-12/h3-4,12H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUGGYPTLGOYRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(Sec-butoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1389452.png)
![3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline](/img/structure/B1389454.png)
![3-Butoxy-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1389455.png)
![N-[2-(3-Methylphenoxy)propyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1389457.png)
![3-(Benzyloxy)-N-{2-[2-(sec-butyl)phenoxy]-propyl}aniline](/img/structure/B1389458.png)
![4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline](/img/structure/B1389459.png)

![N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline](/img/structure/B1389462.png)




![3-Benzo[1,3]dioxol-5-yl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1389469.png)
